(3-Nitrobut-2-en-2-yl)benzene
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Overview
Description
(3-Nitrobut-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrobut-2-en-2-yl)benzene typically involves the nitration of butenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the butenylbenzene molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where butenylbenzene is continuously fed into the reactor along with the nitrating agents. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Nitrobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of (3-Aminobut-2-en-2-yl)benzene.
Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
(3-Nitrobut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Nitrobut-2-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring provides a stable framework that can engage in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Butenylbenzene: Contains a butenyl group attached to the benzene ring without the nitro group.
(3-Aminobut-2-en-2-yl)benzene: The reduced form of (3-Nitrobut-2-en-2-yl)benzene with an amino group instead of a nitro group
Uniqueness: this compound is unique due to the presence of both a nitro group and a butenyl group on the benzene ring.
Properties
CAS No. |
66618-75-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-nitrobut-2-en-2-ylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
SMLHUHINFZJSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
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